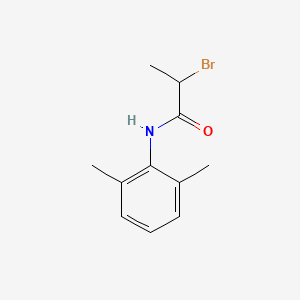

2-bromo-N-(2,6-dimethylphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,6-dimethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWFSHGMQMQXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378863 | |

| Record name | 2-bromo-N-(2,6-dimethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41708-73-0 | |

| Record name | 2-Bromo-N-(2,6-dimethylphenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-N-(2,6-dimethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-bromo-N-(2,6-dimethylphenyl)propanamide" properties and structure

An In-Depth Technical Guide to 2-bromo-N-(2,6-dimethylphenyl)propanamide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated amide with significant potential as a versatile intermediate in synthetic chemistry. We will delve into its core physicochemical properties, molecular structure, and a detailed, field-proven synthetic protocol. The narrative emphasizes the rationale behind experimental choices, providing researchers and drug development professionals with actionable insights into its synthesis and handling. Furthermore, this guide explores the compound's potential applications, particularly in the realms of pharmaceutical and agrochemical research, stemming from its unique structural features, including a reactive bromine atom and a biologically relevant amide scaffold.

Chemical Identity and Molecular Structure

This compound is an organic compound characterized by a propanamide backbone, with a bromine atom at the alpha-carbon (position 2) and a 2,6-dimethylphenyl group attached to the amide nitrogen.[1] This specific arrangement of functional groups dictates its chemical reactivity and potential utility.

1.1. Nomenclature and Identifiers

-

IUPAC Name: this compound[1]

-

CAS Number: 41708-73-0[2]

-

Canonical SMILES: CC1=C(C(=CC=C1)C)NC(=O)C(C)Br[1]

-

InChI Key: SIWFSHGMQMQXJE-UHFFFAOYSA-N[1]

1.2. Structural Elucidation

The structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, its structure allows for predictable characterization:

-

¹H NMR: Expected signals would include a doublet for the methyl group adjacent to the chiral center, a quartet for the methine proton (CH-Br), distinct singlets for the two equivalent methyl groups on the phenyl ring, and characteristic aromatic protons. The N-H proton would appear as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the aliphatic carbons, the carbonyl carbon of the amide, and the aromatic carbons, with symmetry in the phenyl ring reducing the number of aromatic signals.

-

IR Spectroscopy: Key absorption bands would confirm the presence of the N-H bond (stretching around 3300 cm⁻¹) and the amide carbonyl group (C=O stretching, typically around 1650-1680 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Physicochemical and Computed Properties

The physical and chemical properties of a compound are critical for its application in experimental settings. The following table summarizes key computed data for this compound.

| Property | Value | Source |

| Molecular Weight | 256.14 g/mol | [2] |

| Monoisotopic Mass | 255.02588 Da | [1] |

| XLogP3 (Predicted) | 2.5 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [3] |

| Rotatable Bond Count | 2 | [3] |

Predicted Collision Cross Section (CCS) Data [1] This data, calculated using CCSbase, is valuable for analytical techniques such as ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 256.03316 | 150.1 |

| [M+Na]⁺ | 278.01510 | 160.4 |

| [M-H]⁻ | 254.01860 | 156.4 |

Synthesis and Purification

3.1. Retrosynthetic Analysis and Strategic Considerations

The most direct and logical synthetic route for this compound is through the formation of an amide bond. This involves a nucleophilic acyl substitution reaction between a suitable amine and an activated carboxylic acid derivative. The chosen strategy is the reaction of 2,6-dimethylaniline with 2-bromopropanoyl chloride. This is an efficient and widely used method for amide synthesis. The acyl chloride is highly reactive, ensuring a favorable reaction rate, while the aniline derivative serves as the nucleophile. A non-nucleophilic base is required to scavenge the hydrochloric acid byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.[4]

3.2. Recommended Synthetic Protocol: Amidation of 2,6-Dimethylaniline

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

2,6-Dimethylaniline

-

2-Bromopropanoyl chloride

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dimethylaniline (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of aniline).

-

Base Addition: Add triethylamine (1.1 eq) to the solution. The addition of a slight excess of base ensures complete neutralization of the HCl generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction and minimize potential side reactions.

-

Acyl Chloride Addition: Dissolve 2-bromopropanoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and unreacted aniline), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

3.3. Workflow Visualization

Caption: Synthetic workflow for this compound.

3.4. Purification Methodology

The crude product can be purified by one of the following standard methods:

-

Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, or a mixture of ethyl acetate/hexanes). Allow the solution to cool slowly to induce crystallization. The purified crystals are then collected by vacuum filtration.

-

Column Chromatography: If the crude product is an oil or contains impurities with similar polarity, purification via silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

Applications and Research Context

The utility of this compound stems from its hybrid structure, which is of interest to both synthetic and medicinal chemists.

4.1. Role as a Synthetic Intermediate

The primary value of this compound lies in its role as a building block. The bromine atom at the alpha-position is a good leaving group, making the adjacent carbon electrophilic.[4] This allows for a variety of nucleophilic substitution reactions to introduce new functional groups, enabling the synthesis of a diverse library of N-(2,6-dimethylphenyl) amides with different substituents at the alpha-position.

4.2. Potential in Pharmaceutical and Agrochemical Research

-

Pharmaceuticals: The amide functional group is a cornerstone of many drug molecules due to its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors.[4] Furthermore, halogenated organic compounds frequently exhibit enhanced biological activity.[4] Therefore, this compound and its derivatives are attractive scaffolds for screening in antimicrobial or anticancer research programs.[4]

-

Agrochemicals: The structural motifs present in this compound are also found in various pesticides and herbicides, suggesting its potential as an intermediate for the development of new agrochemicals.[4]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

-

Handling: Handle only in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.[6] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases, with which it may be incompatible.[5]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical entity with a straightforward and scalable synthetic route. Its key structural features—a reactive alpha-bromo group and a stable, biologically relevant N-aryl amide core—make it an important intermediate for further chemical elaboration. For researchers in drug discovery, agrochemicals, and materials science, this compound represents a versatile platform for creating novel molecules with tailored properties. Adherence to established synthetic protocols and safety measures will ensure its effective and safe utilization in the laboratory.

References

- Vulcanchem. 2-bromo-N-(2,6-diethylphenyl)propanamide () for sale.

- PubChemLite. This compound.

- PubChem. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865.

- Santa Cruz Biotechnology. This compound | CAS 41708-73-0 | SCBT.

- Fisher Scientific.

- BLD Pharmatech. Safety Data Sheet for 2-Amino-N-(2,6-dimethylphenyl)propanamide.

- Cole-Parmer.

Sources

- 1. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-bromo-N-(2,6-diethylphenyl)propanamide () for sale [vulcanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. file.bldpharm.com [file.bldpharm.com]

"2-bromo-N-(2,6-dimethylphenyl)propanamide" molecular weight and formula

An In-depth Technical Guide to 2-bromo-N-(2,6-dimethylphenyl)propanamide: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. We will delve into its fundamental properties, synthesis protocols, chemical reactivity, and its emerging role in the fields of synthetic chemistry and drug discovery. This document is intended for researchers, chemists, and professionals in pharmaceutical development who require a deep, practical understanding of this versatile molecule.

Core Molecular Profile

This compound is a member of the α-haloamide class of organic compounds. Its structure is characterized by a propanamide backbone with a bromine atom at the alpha (α) position to the carbonyl group, and a 2,6-dimethylphenyl group attached to the amide nitrogen. This specific arrangement of functional groups—an electrophilic α-carbon, a stable amide bond, and a sterically hindered aromatic ring—dictates its chemical behavior and utility.

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO | [1] |

| Molecular Weight | 256.14 g/mol | [1] |

| CAS Number | 41708-73-0 | [1] |

| Canonical SMILES | CC1=C(C=CC=C1)NC(=O)C(C)Br | N/A |

| IUPAC Name | This compound | N/A |

Synthesis Pathway and Experimental Protocol

The most direct and common method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 2,6-dimethylaniline and an activated 2-bromopropanoic acid derivative, typically 2-bromopropanoyl chloride.

Causality of Reagent Choice

-

2,6-Dimethylaniline: This starting material provides the core N-aryl structure. The two methyl groups at the ortho positions provide steric hindrance, which can influence the conformation and reactivity of the final product, a feature often exploited in drug design to control binding to biological targets.

-

2-Bromopropanoyl Chloride: As an acyl chloride, it is a highly reactive electrophile, ensuring an efficient reaction with the weakly nucleophilic aniline. The bromine atom is strategically positioned to serve as a leaving group in subsequent synthetic transformations.

-

Base (e.g., Triethylamine or Pyridine): The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base is required to neutralize this acid, preventing the protonation of the aniline starting material (which would render it non-nucleophilic) and driving the reaction to completion.

General Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dimethylaniline (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a tertiary amine base like triethylamine (1.1 eq).

-

Reaction Initiation: Cool the stirred solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add 2-bromopropanoyl chloride (1.05 eq) dropwise to the cooled solution. Maintain the temperature below 5°C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water, a mild acidic solution (e.g., 1M HCl) to remove excess amine, and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic value of this compound stems from the reactivity of its α-bromo group. The bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups.

Role as a Synthetic Intermediate

This compound is a valuable building block for creating more complex molecules. By reacting it with different nucleophiles (e.g., amines, thiols, alcohols), chemists can construct diverse molecular libraries for screening in drug discovery programs. For example, substitution of the bromine with an amine group can lead to the formation of α-amino amides, a common scaffold in medicinal chemistry.

Caption: Reactivity of the title compound with various nucleophiles.

Potential in Pharmaceutical Research

While specific applications of this compound are often proprietary or part of early-stage research, the structural motif is significant.

-

Local Anesthetics: The core structure, an amide linked to a substituted aromatic ring, is reminiscent of local anesthetics like Lidocaine (which features a 2,6-dimethylphenyl group). This compound could serve as a precursor for novel anesthetic agents.

-

Antimicrobial and Anticancer Agents: The introduction of bromine into organic molecules is a known strategy for enhancing biological activity. Similar brominated amide compounds have been investigated for their potential antimicrobial and anticancer properties.[2] This suggests that derivatives of this compound could be valuable leads in these therapeutic areas.

Safety, Handling, and Storage

As a reactive α-haloamide, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not publicly detailed, data from structurally related chemicals provide essential guidance.[3][4]

Core Safety Protocols

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][4]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Take precautionary measures against static discharge.

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[3]

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a synthetically valuable intermediate whose utility is rooted in its predictable reactivity and the strategic placement of its functional groups. Its straightforward synthesis and the electrophilic nature of its α-carbon make it an important building block for constructing diverse and complex molecules, particularly in the realm of pharmaceutical and agrochemical research. Proper adherence to safety and handling protocols is essential when working with this reactive compound. Continued exploration of its derivatives is likely to yield novel compounds with significant biological activity.

References

-

2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865. PubChem. [Link]

-

N-(2-bromo-6-fluoro-phenyl)-2,2-dimethyl-propanamide. LookChem. [Link]

-

2-Bromo-N,N-dimethylpropanamide | C5H10BrNO | CID 11367348. PubChem. [Link]

-

Material Safety Data Sheet - Acetamide,2-(diethylamino)-n-(2,6-dimethylphenyl)-. Cole-Parmer. [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-bromo-N-(2,6-dimethylphenyl)propanamide

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 2-bromo-N-(2,6-dimethylphenyl)propanamide, a compound for which direct biological data is not extensively available in current literature. By examining the structure-activity relationships of analogous compounds, particularly within the classes of N-(2,6-dimethylphenyl) amides and brominated propanamides, we propose a hypothesized mechanism centered on the modulation of the androgen receptor. This document outlines the scientific rationale for this hypothesis, details the necessary experimental protocols to validate it, and explores other potential biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and related small molecules.

Introduction and Molecular Profile

This compound is a synthetic organic compound characterized by a propanamide backbone, a bromine atom at the alpha-carbon, and a 2,6-dimethylphenyl group attached to the amide nitrogen. Its chemical structure suggests potential for biological activity, as the amide linkage is a common feature in many pharmaceuticals, and the presence of a halogen can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. While this specific molecule is available for research purposes, its biological targets and mechanism of action have not been fully elucidated.[1] This guide aims to bridge this knowledge gap by proposing a scientifically-grounded hypothesis and a clear path for its experimental validation.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₄BrNO

-

Molecular Weight: 256.14 g/mol

-

CAS Number: 41708-73-0[1]

Hypothesized Mechanism of Action: Androgen Receptor Modulation

Based on the structural features of this compound, we hypothesize that its primary mechanism of action involves the modulation of the androgen receptor (AR). This hypothesis is predicated on recent findings that demonstrate the efficacy of propanamide derivatives as selective androgen receptor degraders (SARDs) in the context of prostate cancer therapy.[2]

The general pharmacophore for nonsteroidal antiandrogens often includes an aromatic ring system linked to a propanamide or related scaffold. It is plausible that this compound could act as a competitive antagonist at the ligand-binding domain (LBD) of the AR, thereby inhibiting the transcriptional activity of the receptor. Furthermore, the binding of this compound could induce conformational changes in the AR that mark it for proteasomal degradation, a characteristic of SARDs.

The 2,6-dimethylphenyl moiety likely plays a crucial role in the binding affinity and selectivity for the AR, while the bromo-propanamide portion could be involved in key interactions within the ligand-binding pocket.

Proposed Signaling Pathway

The proposed interaction of this compound with the androgen receptor signaling pathway is depicted below. In this model, the compound is hypothesized to either block the binding of androgens to the AR or induce the degradation of the receptor, ultimately leading to a downstream inhibition of androgen-responsive gene expression.

Caption: Hypothesized interaction with the Androgen Receptor signaling pathway.

Other Potential Biological Activities

While androgen receptor modulation is our primary hypothesis, the structural motifs of this compound suggest other potential biological activities that warrant investigation.

-

Anticonvulsant Activity: N-(2,6-dimethylphenyl)-substituted semicarbazones have demonstrated anticonvulsant properties, potentially through the modulation of GABAergic neurotransmission.

-

Antimicrobial and Anti-inflammatory Effects: Brominated aromatic compounds and amide derivatives have been reported to possess antimicrobial and anti-inflammatory properties.[3]

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to provide a comprehensive evaluation of the biological activity of this compound.

In Vitro Androgen Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the androgen receptor.

Methodology:

-

Reagents: Recombinant human androgen receptor ligand-binding domain (AR-LBD), [³H]-Mibolerone (a high-affinity synthetic androgen), this compound, and a suitable buffer system.

-

Procedure: a. A competitive binding assay will be performed in a 96-well plate format. b. A fixed concentration of AR-LBD and [³H]-Mibolerone will be incubated with increasing concentrations of this compound. c. After incubation, the bound and free radioligand will be separated. d. The amount of bound [³H]-Mibolerone will be quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) will be calculated. The Ki (inhibition constant) will be determined using the Cheng-Prusoff equation.

Androgen Receptor Transcriptional Activity Assay

Objective: To assess the effect of this compound on androgen receptor-mediated gene transcription.

Methodology:

-

Cell Line: A human prostate cancer cell line (e.g., LNCaP) that endogenously expresses the androgen receptor.

-

Reporter System: The cells will be transiently transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.

-

Procedure: a. Transfected cells will be treated with a known androgen (e.g., dihydrotestosterone, DHT) in the presence or absence of varying concentrations of this compound. b. After a suitable incubation period, the cells will be lysed, and luciferase activity will be measured using a luminometer.

-

Data Analysis: The ability of the compound to inhibit DHT-induced luciferase expression will be quantified, and an IC₅₀ value will be determined.

Androgen Receptor Degradation Assay

Objective: To investigate whether this compound induces the degradation of the androgen receptor.

Methodology:

-

Cell Line: LNCaP or another suitable prostate cancer cell line.

-

Procedure: a. Cells will be treated with this compound for various time points. b. Total cell lysates will be collected, and protein concentrations will be determined. c. Equal amounts of protein will be subjected to SDS-PAGE and Western blotting. d. The levels of androgen receptor protein will be detected using a specific primary antibody.

-

Data Analysis: The intensity of the androgen receptor bands will be quantified and normalized to a loading control (e.g., GAPDH or β-actin). A decrease in the androgen receptor protein level in the presence of the compound would indicate degradation.

Caption: A workflow for the experimental validation of the proposed mechanism.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the experimental protocols described above, which would support the proposed mechanism of action.

| Assay | Parameter | Hypothetical Value | Interpretation |

| AR Binding Assay | Ki | 50 nM | High-affinity binding to the androgen receptor. |

| AR Transcriptional Assay | IC₅₀ | 100 nM | Potent inhibition of androgen-induced gene transcription. |

| AR Degradation Assay | % Degradation at 1 µM | 75% | Significant induction of androgen receptor degradation. |

Conclusion

While the precise mechanism of action of this compound is yet to be definitively established, the structural analogy to known androgen receptor modulators provides a strong foundation for the hypothesis that it functions as an AR antagonist and potential SARD. The experimental framework detailed in this guide offers a clear and robust strategy for validating this hypothesis and exploring its therapeutic potential. Further investigation into its other possible biological activities is also warranted to fully characterize its pharmacological profile. The insights gained from such studies will be invaluable for the future development of novel therapeutics targeting the androgen receptor and other relevant biological pathways.

References

-

Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (URL: [Link]2]

Sources

role of "2-bromo-N-(2,6-dimethylphenyl)propanamide" in organic synthesis

An In-depth Technical Guide to the Synthetic Utility of 2-bromo-N-(2,6-dimethylphenyl)propanamide

Executive Summary

This compound (CAS No: 41708-73-0) is a specialized organic compound that serves as a pivotal intermediate in modern synthetic chemistry.[1] Its molecular architecture, featuring a sterically hindered N-(2,6-dimethylphenyl) amide group combined with a reactive α-bromo substituent, makes it a valuable building block for constructing complex molecules. This guide elucidates the synthesis, core reactivity, and primary applications of this compound, with a particular focus on its role in the development of agrochemicals. We will explore the mechanistic principles governing its reactions, provide detailed experimental protocols, and discuss the critical aspects of handling and safety. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of α-halo N-aryl amides.

Introduction and Physicochemical Profile

This compound is a member of the α-haloamide class of compounds. The strategic placement of a bromine atom on the carbon adjacent to the amide carbonyl group imparts significant electrophilic character to this position, rendering it susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility.

The N-(2,6-dimethylphenyl) moiety is a common structural feature in many biologically active compounds, including pharmaceuticals and agrochemicals. The two methyl groups ortho to the nitrogen atom provide steric hindrance, which can influence the conformation of the molecule, modulate its reactivity, and enhance its metabolic stability in biological systems.

Key Properties

| Property | Value | Reference |

| CAS Number | 41708-73-0 | [1] |

| Molecular Formula | C₁₁H₁₄BrNO | [1] |

| Molecular Weight | 256.14 g/mol | [1] |

| IUPAC Name | This compound | |

| Class | α-Haloamide, N-Aryl Amide |

Synthesis of the Core Intermediate

The most direct and common route for the preparation of this compound is the acylation of 2,6-dimethylaniline with a 2-bromopropanoyl halide, typically 2-bromopropanoyl chloride or bromide. This is a classic nucleophilic acyl substitution reaction.

Causality in Synthesis:

-

Choice of Reagents: 2,6-dimethylaniline serves as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide.

-

Reaction Conditions: The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine). The base is crucial for neutralizing the hydrogen halide (HBr or HCl) byproduct, which would otherwise protonate the starting aniline, deactivating it as a nucleophile and halting the reaction.[2]

-

Temperature Control: The reaction is often conducted at low temperatures (e.g., 0 °C) to manage its exothermic nature and minimize potential side reactions, such as multiple acylations or degradation of the starting materials.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Representative Experimental Protocol

This protocol is adapted from general procedures for N-acylation.[2][3]

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dimethylaniline (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

-

Acylation: Add a solution of 2-bromopropanoyl bromide (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Role in Agrochemical Synthesis: A Gateway to Phenylamide Fungicides

The primary industrial application of this compound and its analogs is as a key intermediate in the synthesis of phenylamide fungicides.[2] This class of fungicides is highly effective against oomycete pathogens, such as those causing late blight and downy mildew. A prominent example is Metalaxyl .[4]

While several patented routes to Metalaxyl exist, the synthetic logic often involves the coupling of a 2,6-dimethylaniline fragment with an alanine derivative.[4][5][6] The title compound represents a pre-formed scaffold containing the N-(2,6-dimethylphenyl)propanamide core. The α-bromo group is a versatile leaving group that can be displaced by a variety of nucleophiles to build more complex structures.

Core Reactivity: Nucleophilic Substitution

The most important reaction of this compound is the nucleophilic substitution at the C2 position. The bromine atom is readily displaced by nucleophiles (Nu⁻), allowing for the introduction of new functional groups.

This reaction typically proceeds via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.[7] The choice of this pathway is dictated by the substrate being a secondary halide and the use of a reasonably strong nucleophile. The reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center if one exists.

Diagram: Sₙ2 Reaction Mechanism

Caption: The Sₙ2 mechanism for nucleophilic substitution.

Application in Fungicide Synthesis

In the context of synthesizing Metalaxyl-like molecules, a key transformation would be the displacement of the bromide with a methoxy group (from a nucleophile like sodium methoxide) and subsequent transformations. The synthesis of Metalaxyl itself involves creating an N-acylated alanine ester.[8] An alternative synthesis using the title compound could involve its conversion to an alanine derivative, which is then further functionalized.

For example, reaction with an amine could lead to an amino acid precursor, showcasing the compound's versatility in building blocks for both agrochemicals and potentially pharmaceuticals.[2]

The Importance of Stereochemistry

The C2 carbon in this compound is a stereocenter. This is of paramount importance in the synthesis of modern agrochemicals. For Metalaxyl, it was discovered that the fungicidal activity resides almost exclusively in the (R)-enantiomer, which is now marketed as Metalaxyl-M (or Mefenoxam).[4][9]

This has profound implications for synthesis:

-

Racemic Synthesis: Using racemic 2-bromopropanoyl bromide will result in a racemic product, which would then require a costly chiral resolution step to isolate the desired enantiomer.[9]

-

Asymmetric Synthesis: A more efficient and modern approach is to use an enantiomerically pure starting material, such as (R)-2-bromopropanoic acid, to generate the desired stereoisomer directly. This underscores the role of the title compound as a chiral building block .

Safety and Handling

As an α-haloamide, this compound should be handled with care, following standard laboratory safety protocols. While specific toxicity data for this exact compound is limited, data from structurally related brominated organic molecules and amides provide a basis for prudent handling.

-

Hazards: Compounds of this class are typically classified as irritants. May cause skin and serious eye irritation.[10][11] They may be harmful if swallowed or inhaled.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[10]

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate that provides a robust platform for the synthesis of high-value molecules. Its primary role in organic synthesis is to serve as a versatile precursor, particularly for the phenylamide class of fungicides, by combining a metabolically stable N-aryl group with a reactive electrophilic center. Understanding its synthesis, the mechanistic nuances of its reactivity (predominantly Sₙ2), and the critical importance of stereochemistry allows chemists to effectively harness its potential in the development of next-generation agrochemicals and other complex organic targets.

References

-

Wikipedia. Metalaxyl. [Link]

-

LookChem. N-(2-bromo-6-fluoro-phenyl)-2,2-dimethyl-propanamide. [Link]

-

AERU, University of Hertfordshire. Metalaxyl-M (Ref: CGA 329351). [Link]

-

AERU, University of Hertfordshire. Metalaxyl (Ref: CGA 48988). [Link]

- Google Patents. CN101088986B - Metalaxyl synthesizing process.

-

Kamal, A., et al. (2004). Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. Tetrahedron: Asymmetry. [Link]

-

Simply Mechanisms. Reaction of 2-bromo-2-methylpropane with aqueous KOH. [Link]

-

PrepChem. Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]

-

Chemistry LibreTexts. The SN1 Reaction. [Link]

-

RSC Education. The hydrolysis of 2-bromo-2-methylpropane. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-bromo-N-(2,6-diethylphenyl)propanamide () for sale [vulcanchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Metalaxyl - Wikipedia [en.wikipedia.org]

- 5. Metalaxyl (Ref: CGA 48988) [sitem.herts.ac.uk]

- 6. CN101088986B - Metalaxyl synthesizing process - Google Patents [patents.google.com]

- 7. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Metalaxyl-M (Ref: CGA 329351) [sitem.herts.ac.uk]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

- 13. buyat.ppg.com [buyat.ppg.com]

A Technical Guide to 2-Bromo-N-(2,6-dimethylphenyl)propanamide: Synthesis, Reactivity, and Applications as a Key Synthetic Intermediate

Abstract & Core Compound Overview

2-Bromo-N-(2,6-dimethylphenyl)propanamide (CAS No. 41708-73-0) is a highly functionalized amide that serves as a critical intermediate in the synthesis of a variety of target molecules, most notably in the agrochemical sector.[1][2] Its structure, featuring a reactive α-bromo substituent and a sterically hindered N-aryl group, imparts specific reactivity that is instrumental for building complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and core applications, with a focus on the underlying chemical principles and validated experimental protocols for researchers in organic synthesis and drug development.

The strategic placement of the bromine atom makes it an excellent leaving group for nucleophilic substitution reactions, while the 2,6-dimethylphenyl moiety influences the conformational properties and stability of both the intermediate and the final products. Understanding the synthesis and reactivity of this compound is essential for its effective utilization in multi-step synthetic campaigns.

Caption: Structure of this compound.

Physicochemical Properties & Characterization

Accurate characterization of the intermediate is a prerequisite for its successful use in subsequent synthetic steps. The identity and purity of this compound are typically confirmed using a combination of physical and spectroscopic methods.

| Property | Value | Source |

| CAS Number | 41708-73-0 | [1] |

| Molecular Formula | C₁₁H₁₄BrNO | [1][3] |

| Molecular Weight | 256.14 g/mol | [1] |

| Appearance | Typically a white to off-white crystalline solid | General Knowledge |

| Monoisotopic Mass | 255.02588 Da | [3] |

| Predicted XlogP | 2.5 | [3] |

Spectroscopic Data Interpretation (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring (which may appear as a single peak due to symmetry), the methine proton (CH-Br), and the methyl group of the propanamide backbone. The methine proton will be a quartet coupled to the adjacent methyl group.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon, the carbon bearing the bromine atom, aromatic carbons, and the aliphatic methyl carbons.

-

IR Spectroscopy: Key vibrational bands will include a strong C=O stretch for the amide carbonyl (typically ~1650-1680 cm⁻¹) and an N-H stretch (~3200-3400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of the Intermediate: α-Bromination of an Amide Precursor

The most direct and common method for preparing this compound is through the α-bromination of its corresponding propanamide precursor, N-(2,6-dimethylphenyl)propanamide. This reaction is a type of electrophilic substitution at the α-carbon, often facilitated by a radical mechanism, especially when using reagents like N-Bromosuccinimide (NBS).

Causality Behind Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is frequently the reagent of choice over liquid bromine (Br₂).[4][5] This is because NBS provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr, which suppresses competing side reactions like electrophilic aromatic substitution on the phenyl ring.[5][6] Using NBS enhances the selectivity for allylic or, in this case, α-carbon bromination.[5]

-

Initiator: The reaction is typically initiated by either UV light or a radical initiator like azobisisobutyronitrile (AIBN). This initiation step is crucial for generating the initial bromine radical, which propagates the reaction chain.[6]

-

Solvent: An inert solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, is used to dissolve the reactants without participating in the reaction.

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Synthesis Protocol (Illustrative)

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(2,6-dimethylphenyl)propanamide (1.0 eq).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq).

-

Solvation: Add a suitable volume of dry carbon tetrachloride (CCl₄) to dissolve the starting material.

-

Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide by-product will precipitate and can be removed by vacuum filtration.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (to quench any remaining bromine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) to yield pure this compound.

Core Application: Intermediate in Fungicide Synthesis

A primary and well-documented application of this compound is its role as a key intermediate in the synthesis of phenylamide fungicides, such as Benalaxyl and Metalaxyl.[7] These fungicides are crucial in agriculture for controlling oomycete pathogens like downy mildew and late blight.

The synthetic strategy hinges on a nucleophilic substitution reaction where the bromide atom is displaced by a nucleophile, typically the conjugate base of an alcohol or ester.

Mechanism: Nucleophilic Aliphatic Substitution (Sₙ2)

The reaction proceeds via a classic Sₙ2 mechanism. The α-carbon is electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom.

Key Mechanistic Considerations:

-

Nucleophile: The nucleophile (e.g., a methoxide or an alaninate ester anion) attacks the electrophilic α-carbon.

-

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile attacks from the side opposite to the bromine leaving group.

-

Leaving Group: The bromide ion is an excellent leaving group, which facilitates the reaction.

-

Stereochemistry: If the starting material were chiral, this reaction would proceed with an inversion of stereochemistry at the α-carbon, a hallmark of the Sₙ2 pathway.

Caption: Simplified Sₙ2 mechanism for the reaction of the intermediate.

Safety & Handling

This compound, like many α-halo amides, should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[8]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Inhalation/Contact: Avoid inhaling dust or vapors. In case of contact, wash the affected area thoroughly with water.

-

Toxicity: While specific toxicity data is limited, related compounds are known to be harmful if swallowed.[8] Assume the compound is toxic and handle accordingly.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via selective α-bromination is a reliable process, and its utility is demonstrated in its application as a precursor to important agrochemicals. The reactivity of the α-bromo group, governed by the Sₙ2 mechanism, allows for the straightforward introduction of various functionalities, making it a key building block in modern organic synthesis. Proper understanding of its synthesis, handling, and reaction mechanisms is crucial for any researcher intending to utilize this compound in their work.

References

-

PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). N-(2-bromo-6-fluoro-phenyl)-2,2-dimethyl-propanamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-bromo-3-fluoro-2,6-dimethylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. Retrieved from [Link]

-

PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved from [Link]

-

GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

-

PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Retrieved from [Link]

-

YouTube. (2011). Bromination Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-N,N-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

YouTube. (2021). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. Retrieved from [Link]

- Google Patents. (n.d.). US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.

- Google Patents. (n.d.). EP1949789A1 - Biological-chemical fungicide compositions and methods of use.

-

Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). 2-bromo-N-(2,6-dimethylphenyl)butanamide. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. m.globalchemmall.com [m.globalchemmall.com]

- 3. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. EP1949789A1 - Biological-chemical fungicide compositions and methods of use - Google Patents [patents.google.com]

- 8. 2-bromo-N-methylpropanamide | C4H8BrNO | CID 14870196 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 2-bromo-N-(2,6-dimethylphenyl)propanamide in Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the potential applications of 2-bromo-N-(2,6-dimethylphenyl)propanamide in the field of medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the Class IB antiarrhythmic agent tocainide, this versatile building block offers significant potential for the development of novel therapeutic agents. We will dissect its role in the synthesis of tocainide and its analogues, and further explore its broader utility as a scaffold for creating new chemical entities with diverse pharmacological potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of this compound in their discovery and development pipelines.

Introduction: Unveiling a Versatile Synthetic Intermediate

In the vast landscape of organic synthesis, certain molecules emerge as pivotal intermediates, unlocking pathways to a multitude of biologically active compounds. This compound (CAS No: 41708-73-0), a seemingly unassuming alpha-bromo amide, is one such molecule.[1] Its structure, featuring a reactive bromine atom alpha to an amide carbonyl and a sterically hindered 2,6-dimethylphenyl moiety, bestows upon it a unique combination of reactivity and structural pre-organization that is highly valuable in medicinal chemistry.

The primary and most well-documented application of this compound is as a direct precursor to tocainide, a structural analogue of lidocaine developed for the treatment of ventricular arrhythmias.[2][3] However, to view this molecule solely through the lens of its historical application would be to overlook its broader potential. The alpha-bromo amide functional group is a versatile handle for a variety of nucleophilic substitution reactions, opening the door to a wide array of molecular architectures. This guide will delve into the established and potential applications of this compound, providing both the theoretical underpinning and practical guidance for its utilization in a research setting.

Physicochemical Properties and Structural Features

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 41708-73-0 | [1] |

| Molecular Formula | C₁₁H₁₄BrNO | [1] |

| Molecular Weight | 256.14 g/mol | [1] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Solubility | Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and acetone. | [4] |

The key structural features that dictate the reactivity of this compound are:

-

The α-Bromo Group: This is the primary site of reactivity, making the alpha-carbon electrophilic and susceptible to attack by nucleophiles.

-

The Amide Linkage: The amide group influences the electronic properties of the molecule and can participate in hydrogen bonding.

-

The 2,6-Dimethylphenyl Group: The two methyl groups ortho to the amide nitrogen provide significant steric hindrance. This steric bulk can influence the approach of nucleophiles and impact the conformational preferences of the molecule and its derivatives, which can be a critical factor in modulating biological activity.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a straightforward acylation reaction. The most common and efficient method involves the reaction of 2,6-dimethylaniline with 2-bromopropionyl bromide or chloride.

Reaction Scheme

Caption: General reaction scheme for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol provides a representative method for the laboratory-scale synthesis of this compound.

Materials:

-

2,6-Dimethylaniline

-

2-Bromopropionyl bromide

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2,6-dimethylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.

-

Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 2-bromopropionyl bromide (1.05 equivalents) in anhydrous THF dropwise over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, filter the mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white crystalline solid.[4]

Core Application: Synthesis of Tocainide

The primary application of this compound in medicinal chemistry is as the immediate precursor to the antiarrhythmic drug, tocainide.[2]

Mechanism of Action of Tocainide

Tocainide is a Class IB antiarrhythmic agent, functioning as a sodium channel blocker.[3] It selectively binds to and blocks the fast sodium channels in the cardiac cell membranes. This action decreases the excitability of myocardial cells, particularly in ischemic tissue, thereby stabilizing the cardiac membrane and suppressing ventricular arrhythmias.[3]

Caption: Simplified signaling pathway for the mechanism of action of Tocainide.

Synthesis of Tocainide from this compound

The conversion of the bromo-intermediate to tocainide is achieved through a nucleophilic substitution reaction where the bromine atom is displaced by an amino group. This is typically accomplished by reacting the intermediate with ammonia.

Reaction Scheme:

Caption: Synthesis of Tocainide from its bromo-intermediate.

Experimental Protocol: Amination to Tocainide

Materials:

-

This compound

-

Ethanolic ammonia solution (saturated)

-

High-pressure reaction vessel (autoclave)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl) in ether (for salt formation)

Procedure:

-

Reaction Setup: Place this compound (1.0 equivalent) and a saturated solution of ammonia in ethanol in a high-pressure reaction vessel.

-

Reaction: Seal the vessel and heat it to a temperature of 100-120 °C for 24-48 hours. The internal pressure will increase significantly.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with water to remove any inorganic salts.

-

Purification: Dry the ethereal solution over anhydrous sodium sulfate, filter, and concentrate to yield crude tocainide free base.

-

Salt Formation (Optional but Recommended for Stability and Handling): Dissolve the crude free base in anhydrous diethyl ether and add a solution of HCl in ether dropwise with stirring. The hydrochloride salt of tocainide will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Broader Applications and Future Directions

The utility of this compound extends beyond the synthesis of tocainide. Its inherent reactivity makes it a valuable starting material for the generation of libraries of novel compounds for drug discovery.

Synthesis of Tocainide Analogues

The development of analogues is a cornerstone of medicinal chemistry for improving potency, selectivity, and pharmacokinetic properties, or for reducing toxicity. This compound is an ideal starting point for creating a diverse range of tocainide analogues. By reacting the bromo-intermediate with various primary and secondary amines, a wide array of N-substituted derivatives can be synthesized.[5][6]

Caption: General workflow for the synthesis of Tocainide analogues.

This strategy allows for the systematic exploration of the structure-activity relationship (SAR) of the N-substituent, potentially leading to the discovery of new antiarrhythmic agents with improved profiles or even novel biological activities. For instance, introducing more complex or functionalized side chains could modulate the compound's interaction with the sodium channel or other biological targets.[7]

A Scaffold for Diverse Pharmacophores

The electrophilic nature of the alpha-carbon in this compound is not limited to reactions with amines. A variety of other nucleophiles can be employed to generate a diverse range of chemical scaffolds.

Potential Nucleophilic Partners:

-

Thiols (R-SH): Reaction with thiols would lead to the formation of alpha-thioether derivatives, which are present in various biologically active molecules.

-

Alcohols/Phenols (R-OH): Alkoxide or phenoxide nucleophiles can displace the bromide to form alpha-ether linkages.

-

Carboxylates (R-COO⁻): Reaction with carboxylates would yield alpha-acyloxy derivatives.

-

Azides (N₃⁻): Displacement with azide followed by reduction provides access to the corresponding alpha-amino amide, offering an alternative route to tocainide and its analogues.

These transformations open up avenues to explore new chemical spaces and potentially discover compounds with entirely different pharmacological profiles, such as antimicrobial or anti-inflammatory agents.[8] The 2,6-dimethylphenylamide core can serve as a rigid scaffold to orient these newly introduced functional groups for optimal interaction with biological targets.

Conclusion

This compound is a strategically important molecule in medicinal chemistry. Its well-established role as a key intermediate in the synthesis of tocainide highlights its reliability and utility. However, its true potential lies in its versatility as a synthetic building block. By leveraging the reactivity of the alpha-bromo group, medicinal chemists have a powerful tool to generate diverse libraries of novel compounds, from close analogues of existing drugs to entirely new chemical entities. This guide has provided a comprehensive overview of its synthesis, core applications, and a forward-looking perspective on its potential to contribute to future drug discovery efforts. It is our hope that the detailed protocols and conceptual framework presented herein will empower researchers to fully exploit the synthetic potential of this valuable intermediate.

References

-

Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2643. [Link]

-

Franchini, C., et al. (2000). Synthesis of new 2,6-prolylxylidide analogues of tocainide as stereoselective blockers of voltage-gated Na(+) channels with increased potency and improved use-dependent activity. Journal of Medicinal Chemistry, 43(20), 3792-8. [Link]

-

Carocci, A., et al. (2018). A Focus on the Synthesis and Pharmacokinetics of Tocainide and its Analogues. Current Medicinal Chemistry, 25(42), 5958-5981. [Link]

-

ResearchGate. (n.d.). Chemical structure of tocainide and its newly synthesized analogs.[Link]

-

The Merck Index Online. (n.d.). Tocainide. [Link]

-

Corbo, F., et al. (2014). N-aryl-2,6-dimethylbenzamides, a new generation of tocainide analogues as blockers of skeletal muscle voltage-gated sodium channels. Journal of Medicinal Chemistry, 57(7), 3019-31. [Link]

-

National Center for Biotechnology Information. (2024). Tocainide - Drugs and Lactation Database (LactMed®). [Link]

-

PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide. [Link]

-

PubChem. (n.d.). Tocainide. [Link]

-

Organic Syntheses. (n.d.). tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. [Link]

-

PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]

-

Mureșan, S., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 2845. [Link]

-

PubChem. (n.d.). N-(2,6-dimethylphenyl)-3-(propylamino)propanamide. [Link]

-

Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. [Link]

-

YouTube. (2016). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH.[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Tocainide [drugfuture.com]

- 3. Tocainide | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new 2,6-prolylxylidide analogues of tocainide as stereoselective blockers of voltage-gated Na(+) channels with increased potency and improved use-dependent activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-aryl-2,6-dimethylbenzamides, a new generation of tocainide analogues as blockers of skeletal muscle voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

"2-bromo-N-(2,6-dimethylphenyl)propanamide" for proteomics research

An In-Depth Technical Guide to 2-bromo-N-(2,6-dimethylphenyl)propanamide for Advanced Proteomics Research

Abstract

In the dynamic field of chemical proteomics, the quest for precise tools to interrogate protein function, map active sites, and discover novel therapeutic targets is paramount. Electrophilic fragments serve as powerful warheads for constructing activity-based probes (ABPs) and covalent inhibitors. This guide provides a comprehensive technical overview of this compound, a versatile bromoacetamide-based electrophile. We will dissect its underlying mechanism of action, explore its applications in activity-based protein profiling (ABPP) and covalent ligand discovery, and provide detailed, field-proven protocols for its use in proteome-wide target identification. This document is intended for researchers, chemists, and drug development professionals seeking to leverage covalent technologies to advance their scientific objectives.

Introduction: The Rise of Covalent Probes in Proteomics

Modern proteomics has moved beyond simple protein identification and quantification to the direct interrogation of protein function in native biological systems. A key driver of this evolution is the development of chemical probes that can covalently modify specific amino acid residues, providing a stable and permanent record of a protein's functional state.[1][2] This approach, known as Activity-Based Protein Profiling (ABPP), utilizes activity-based probes (ABPs) to map the reactive or "functional" proteome.[3][4]

ABPs are modular small molecules typically composed of three key parts: a reactive group (or "warhead"), a linker, and a reporter group for visualization or enrichment.[2][4][5] The warhead is an electrophilic moiety designed to covalently bond with nucleophilic residues in enzyme active sites or other functional hotspots.[4] this compound represents a valuable chemical scaffold, with its bromoacetamide group serving as a moderately reactive electrophilic warhead. Its N-(2,6-dimethylphenyl) group provides a structural and steric component that can be systematically modified to build libraries of probes for fragment-based ligand discovery and target identification campaigns.

Mechanism of Action: Cysteine Alkylation

The primary mechanism through which this compound and related haloacetamides function is the irreversible alkylation of nucleophilic amino acid residues.[6] The most prominent target is the thiol group of cysteine, which is highly nucleophilic at physiological pH, making it a frequent target for covalent modification.[6]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[7] The deprotonated thiol group (thiolate anion) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom. This attack leads to the formation of a stable thioether bond and the displacement of the bromide ion as the leaving group.[7] While cysteine is the primary target, off-target modifications of other nucleophilic residues like methionine, histidine, and lysine can occur, particularly at higher concentrations or longer incubation times.[7]

Caption: SN2 reaction between the electrophilic bromoacetamide and a nucleophilic cysteine residue.

Applications in Chemoproteomic Workflows

The this compound scaffold is not typically used as a standalone agent but rather as a foundational fragment for building more complex and functional probes. By appending a reporter tag—most commonly an alkyne for subsequent "click" chemistry—this fragment is transformed into a powerful tool for target discovery.[8][9]

Activity-Based Protein Profiling (ABPP)

In ABPP, an alkyne-derivatized version of the bromoacetamide probe is used to survey the functional state of proteins in a complex biological sample, such as a cell lysate or even intact cells.[2][4] Proteins with hyper-reactive, accessible cysteine residues will become covalently labeled by the probe. After labeling, a reporter molecule (e.g., biotin-azide or a fluorescent dye-azide) is attached via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction.[8][9] Biotinylated proteins can then be enriched using streptavidin beads, digested, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][8]

Competitive Profiling for Covalent Ligand Target ID

A more powerful application is competitive profiling, which is used to identify the specific protein targets of a more complex, unlabeled covalent inhibitor.[10][11] The workflow is as follows:

-

A biological sample (e.g., two cell lysate samples) is prepared.

-

One sample is treated with a vehicle control (e.g., DMSO), while the other is treated with the covalent inhibitor of interest.

-

Both samples are then treated with the alkyne-functionalized bromoacetamide probe.

-

The probe will label all accessible cysteines in the control sample. In the inhibitor-treated sample, if the inhibitor has already bound to a specific cysteine, that site will be blocked, preventing the probe from labeling it.

-

Following click chemistry and enrichment, quantitative mass spectrometry is used to compare the levels of labeled peptides between the two samples. A significant reduction in a peptide's signal in the inhibitor-treated sample indicates that it is a target of the inhibitor.[11]

Caption: Workflow for identifying targets of a covalent inhibitor using competitive ABPP.

Experimental Protocols

The following protocols are provided as a self-validating framework. Successful implementation requires the inclusion of all specified controls.

Protocol 1: In-solution Alkylation of a Purified Protein

This protocol is used to confirm that a bromoacetamide probe can label a known cysteine-containing protein.

| Parameter | Recommended Value | Rationale |

| Protein Concentration | 1-5 µM | Sufficient for detection by SDS-PAGE or MS. |

| Probe Concentration | 10-50 µM (10x molar excess) | Ensures sufficient reagent to drive the reaction. |

| Buffer | 50 mM HEPES or PBS, pH 7.4 | Maintains physiological pH for protein stability and thiol reactivity. |

| Incubation Time | 30-60 minutes | Balances labeling efficiency with risk of off-targeting.[7] |

| Incubation Temp. | Room Temperature (20-25°C) | Standard condition for alkylation reactions. |

| Quenching Reagent | 10 mM DTT or L-cysteine | A thiol-containing reagent to consume excess electrophilic probe.[7] |

Methodology:

-

Prepare a stock solution of the alkyne-bromoacetamide probe in DMSO (e.g., 10 mM).

-

In a microcentrifuge tube, add the purified protein to the reaction buffer to the final desired concentration.

-

Add the probe stock solution to the protein sample to achieve the final concentration. Add an equivalent volume of DMSO to a negative control sample.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.[7]

-

Quench the reaction by adding a thiol-containing reagent like DTT to consume any unreacted probe. Incubate for 15 minutes.[7]

-

Validation: Analyze the samples.

-

SDS-PAGE: If the probe includes a fluorescent reporter (via click chemistry), the labeled protein can be visualized directly by in-gel fluorescence scanning.

-

Mass Spectrometry: Digest the protein and analyze via LC-MS/MS to identify the specific peptide and cysteine residue modified by the probe, confirmed by a specific mass shift.

-

Protocol 2: Competitive Profiling in Cell Lysate

This protocol outlines the workflow for identifying the targets of an unlabeled covalent inhibitor.

Methodology:

-

Lysate Preparation: Culture and harvest cells. Lyse cells in a detergent-free buffer (e.g., PBS) via sonication or Dounce homogenization on ice. Clarify the lysate by centrifugation (e.g., 100,000 x g for 45 min at 4°C) to obtain the soluble proteome. Normalize protein concentration across all samples (e.g., to 1-2 mg/mL).

-

Inhibitor Treatment: Aliquot the proteome into two sets of tubes (control and test, in triplicate).

-

To the "test" samples, add the covalent inhibitor of interest to the desired final concentration(s).

-

To the "control" samples, add an equivalent volume of vehicle (DMSO).

-

Incubate all samples for 30 minutes at 37°C.

-

-

Probe Labeling: Add the alkyne-bromoacetamide probe (e.g., to a final concentration of 10 µM) to all samples (both control and test). Incubate for 30 minutes at room temperature.

-

Click Chemistry: Prepare the click-chemistry reaction cocktail (e.g., TBTA ligand, copper(II) sulfate, TCEP, and biotin-azide). Add the cocktail to each sample and incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.[8][9]

-

Protein Precipitation & Digestion: Precipitate proteins using methanol/chloroform to remove excess reagents. Resuspend the protein pellet in a denaturing buffer (e.g., 6 M urea), reduce with DTT, and alkylate with iodoacetamide (to cap remaining cysteines). Dilute the urea and perform overnight digestion with trypsin.

-

Enrichment (Post-Digestion): Acidify the digested peptides and add high-capacity streptavidin agarose beads. Incubate for 2 hours with rotation to capture biotinylated peptides.

-

Washing & Elution: Wash the beads extensively with a series of high-salt and low-salt buffers to remove non-specific binders. Elute the captured peptides from the beads.

-

LC-MS/MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer.[12]

-